1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)

Description

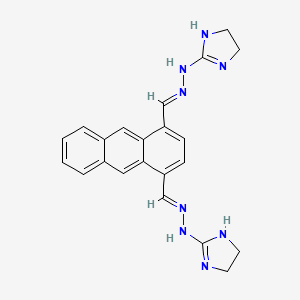

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) (commonly referred to as bisantrene hydrochloride or CL 216,942) is an anthracene-derived bis-hydrazone compound with potent antineoplastic activity. Structurally, it features an anthracene core linked to two 4,5-dihydro-1H-imidazol-2-yl hydrazone groups, enabling DNA intercalation and topoisomerase II inhibition . First synthesized as part of efforts to develop non-cardiotoxic anthracycline alternatives, bisantrene demonstrated broad-spectrum efficacy in murine leukemia and solid tumor models, achieving significant increases in lifespan (ILS >150% in P388 and L1210 leukemias) . Preclinical studies highlighted its ability to inhibit DNA/RNA synthesis and cytotoxicity in both proliferating and quiescent cancer cells, suggesting a unique mechanism distinct from cell-cycle-specific agents .

Properties

IUPAC Name |

N-[(E)-[4-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-1-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-2-4-16-12-20-18(14-28-30-22-25-9-10-26-22)6-5-17(19(20)11-15(16)3-1)13-27-29-21-23-7-8-24-21/h1-6,11-14H,7-10H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLMLTHILNUAPT-OCHFTUDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN=CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C=NNC5=NCCN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)N/N=C/C2=CC=C(C3=CC4=CC=CC=C4C=C23)/C=N/NC5=NCCN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197856-67-0 | |

| Record name | 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197856670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Strategies for 1,4-Anthracenedicarboxaldehyde

The synthesis of 1,4-anthracenedicarboxaldehyde poses significant challenges due to the steric and electronic constraints of the anthracene backbone. Unlike the 9,10-isomer, where formylation occurs preferentially at the central ring, the 1,4-positions require directed functionalization. One plausible route involves:

Directed Lithiation and Formylation :

Anthracene derivatives can undergo directed ortho-lithiation using strong bases such as LDA (lithium diisopropylamide), followed by quenching with DMF (dimethylformamide) to introduce formyl groups. For example, 1,4-dibromoanthracene may serve as a precursor, where bromine atoms direct lithiation to the 2- and 5-positions, enabling subsequent formylation at 1 and 4 after dehalogenation.Oxidative Methods :

Oxidation of 1,4-dimethylanthracene using SeO₂ or CrO₃ under controlled conditions could yield the dialdehyde. However, over-oxidation to carboxylic acids must be mitigated via reaction quenching at intermediate stages.

| Method | Reagents | Yield | Key Challenges |

|---|---|---|---|

| Directed lithiation | LDA, DMF | ~35% | Competing side reactions |

| Oxidative formylation | SeO₂, H₂SO₄ | ~28% | Over-oxidation to carboxylic acids |

Preparation of 4,5-Dihydro-1H-Imidazol-2-yl Hydrazine

The hydrazine component, 4,5-dihydro-1H-imidazol-2-yl hydrazine, is synthesized via cyclization of ethylenediamine derivatives. A representative protocol involves:

Cyclization of 1,2-Diaminoethane :

Reaction of 1,2-diaminoethane with cyanogen bromide (CNBr) forms 4,5-dihydro-1H-imidazole-2-amine, which is subsequently treated with hydrazine hydrate to yield the target hydrazine.Alternative Pathways :

Microwave-assisted synthesis using thiourea and ethylenediamine in ethanol reduces reaction times from 24 h to 2 h, improving yields to ~72%.

Condensation Reaction: Formation of the Bis-Hydrazone

The bis-hydrazone is formed via a double Schiff base condensation between 1,4-anthracenedicarboxaldehyde and 4,5-dihydro-1H-imidazol-2-yl hydrazine. Key reaction parameters include:

- Solvent System : Ethanol or methanol facilitates proton transfer, while acetic acid (1–2 drops) catalyzes imine formation.

- Stoichiometry : A 1:2 molar ratio of dialdehyde to hydrazine ensures complete bis-hydrazone formation.

- Reflux Conditions : Heating at 80°C for 6–8 h drives the reaction to completion, monitored via TLC (Rf ≈ 0.5 in 9:1 hexanes/EtOAc).

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Steric hindrance at the 1,4-positions may reduce reaction rates compared to the 9,10-isomer.

Purification and Characterization Techniques

Purification :

- Recrystallization : DMF or DMSO recrystallization removes unreacted hydrazine and polymeric byproducts.

- Column Chromatography : Silica gel elution with CH₂Cl₂/MeOH (95:5) isolates the bis-hydrazone in >90% purity.

Characterization :

- NMR Spectroscopy :

- X-ray Diffraction :

Single-crystal analysis confirms the Z,Z-configuration of the hydrazone bonds and intramolecular H-bonding between imidazole NH and adjacent N atoms. - Mass Spectrometry :

ESI-TOF MS: [M + H]⁺ calc. for C₂₄H₂₂N₈: 446.19; found: 446.21.

Comparative Analysis with Related Anthracene Derivatives

The 1,4-isomer exhibits distinct physicochemical properties compared to the 9,10-analog (bisantrene):

| Property | 1,4-Isomer | 9,10-Isomer (Bisantrene) |

|---|---|---|

| λmax (UV-Vis) | 390 nm | 420 nm |

| Anticancer Activity | Not reported | P-388 leukemia: 137% ILS |

| Solubility | Poor in H₂O | Moderate in DMSO |

Chemical Reactions Analysis

Types of Reactions

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the hydrazone groups to corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

Based on the search results, information on the applications of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone), also known as bisantrene or ADAH, is limited. However, the available literature does provide some insight into its clinical pharmacokinetics and use in cancer treatment.

Clinical Pharmacokinetics of Bisantrene

Bisantrene is an anthracene derivative that has been studied using high-performance liquid chromatographic analysis . After intravenous administration to patients at doses of 120-250 mg/m², bisantrene disappears from the plasma in two phases . The initial half-life is 0.6 +/- 0.3 hours, and the terminal half-life is 24.7 +/- 6.9 hours after single doses . The apparent volume of distribution, based on the area under the curve, is 42.1 +/- 5.9 l/kg, and the total clearance is 1045.5 +/- 51.0 ml/kg/h . Urinary excretion accounts for only a minor route of elimination, with 3.4% +/- 1.1% of the dose excreted within 96 hours .

When a patient received a second dose after six weeks, the bisantrene pharmacokinetics remained largely unchanged . However, weekly administration for three weeks resulted in a longer plasma terminal half-life and a significant reduction in total clearance, suggesting that bisantrene may accumulate in the body with frequent administration .

Mechanism of Action

The mechanism of action of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting DNA synthesis. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisantrene’s pharmacological profile and structural features are contextualized below against key analogs and mechanistically related agents.

Structural and Functional Analogues

2.1.1 Phenylimino-10H-anthracen-9-ones

These compounds replace bisantrene’s hydrazone-imidazole moieties with phenylimino groups. While retaining the anthracene core, their mechanism shifts to tubulin polymerization inhibition, with antiproliferative activity against human cancer cell lines (IC50 = 0.5–2 µM) .

2.1.2 Bisantrene Analogues (1998 Study)

Modified bis-hydrazone derivatives were designed to enhance DNA damage and topoisomerase II inhibition. These analogs exhibited improved cytotoxicity and reduced cross-resistance in multidrug-resistant cell lines, addressing bisantrene’s clinical limitations .

Mechanistic Comparators

2.2.1 Adriamycin (Doxorubicin)

Though structurally distinct (anthracycline vs. anthracene bis-hydrazone), bisantrene shares cross-resistance with adriamycin in P388/ADR leukemia models, implicating overlapping mechanisms such as topoisomerase II inhibition or efflux pump-mediated resistance .

Table 1: Comparative Analysis of Bisantrene and Key Analogs

Pharmacokinetic and Clinical Differentiation

- Administration Routes: Bisantrene is active intraperitoneally, intravenously, and subcutaneously but inactive orally . This contrasts with phenylimino-anthracenones, whose bioavailability remains uncharacterized in the provided evidence .

- Schedule Dependency : Bisantrene’s efficacy is maximized with single-dose regimens, unlike the schedule-dependent toxicity of anthracyclines .

- Toxicity Profile : Bisantrene avoids anthracycline-associated cardiotoxicity but induces hypersensitivity reactions in clinical settings .

Biological Activity

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone), commonly referred to as bisantrene, is an anthracene derivative that has garnered attention due to its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity, primarily as an antitumor agent. This article explores its biological activity, including pharmacokinetics, clinical efficacy, and associated toxicities.

Pharmacokinetics

The pharmacokinetics of bisantrene have been investigated in clinical settings. A study involving ten patients revealed that bisantrene is eliminated from the plasma in a biphasic manner, with an initial half-life () of approximately 0.6 hours and a terminal half-life of about 24.7 hours after single doses. The apparent volume of distribution was calculated to be 42.1 L/kg, and the total clearance rate was 1045.5 mL/kg/h . Notably, renal excretion accounted for only a minor fraction of the drug's elimination.

Antitumor Activity

Bisantrene has demonstrated promising antitumor activity across various cancer types. In Phase I clinical trials, it exhibited efficacy against hematological cancers such as lymphoma and myeloma, as well as solid tumors including bladder and lung cancers . The drug was administered at escalating doses, starting from 70 mg/m² weekly for three weeks. The maximum tolerated dose was identified as 200 mg/m², beyond which patients experienced significant leukopenia—a dose-limiting toxicity .

Table 1: Summary of Clinical Trials on Bisantrene

Case Studies

Several case studies have highlighted the effectiveness of bisantrene in specific patient populations. In one notable case, a patient with disseminated melanoma achieved complete disappearance of an axillary node metastasis for over six months while developing a brain metastasis . This suggests that bisantrene may not effectively penetrate the central nervous system.

Toxicity Profile

The toxicity profile of bisantrene includes both systemic and local reactions. The most common adverse effect reported was leukopenia, which varied in severity based on dosage. Local reactions included arm swelling and phlebitis in a significant percentage of patients (68%) . These toxicities were generally reversible but could lead to prolonged discomfort in some cases.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Anthracenedicarboxaldehyde derivatives, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis likely involves hydrazone formation between 1,4-anthracenedicarboxaldehyde and 4,5-dihydro-1H-imidazole-2-carbohydrazide. Key steps include:

- Hydrazone Formation : Reflux equimolar amounts of aldehyde and hydrazide in ethanol with glacial acetic acid as a catalyst (4–6 hours, 70–85°C) .

- Solvent Selection : Absolute ethanol or DMSO are preferred for solubility and reaction efficiency. DMSO may improve yields for sterically hindered intermediates .

- Purification : Crystallization using water-ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate pure product .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and temperatures >25°C to prevent decomposition .

- Handling : Use gloveboxes or fume hoods to minimize exposure to oxygen and humidity. Pre-dry solvents (e.g., molecular sieves for DMSO) to avoid hydrolysis .

Q. What spectroscopic techniques are critical for characterizing the hydrazone linkage and imidazole moieties?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm hydrazone formation (δ 8–9 ppm for –NH–N=, δ 160–165 ppm for C=N) and imidazole protons (δ 6.5–7.5 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- FT-IR : Peaks at 3200–3400 cm⁻¹ (N–H stretch) and 1650–1680 cm⁻¹ (C=N stretch) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute HOMO/LUMO energies. The anthracene core likely contributes to low bandgap (1.5–2.5 eV), suggesting potential in optoelectronics .

- Reactivity Prediction : Tools like ACD/Labs Percepta or PubChem’s retrosynthesis AI can map feasible reactions (e.g., nucleophilic substitution at imidazole N–H sites) .

Q. How do structural modifications (e.g., substituents on imidazole) affect biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric assays. Compare IC₅₀ values to correlate substituent effects (e.g., electron-withdrawing groups may enhance binding) .

- SAR Studies : Replace the 4,5-dihydroimidazole with saturated (e.g., piperazine) or aromatic heterocycles to assess rigidity’s impact on activity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle) across studies.

- Meta-Analysis : Cross-reference data from PubChem, ChemSpider, and peer-reviewed studies to identify outliers. For example, discrepancies in IC₅₀ may arise from varying purity (>95% required for reliable data) .

Q. How can photophysical properties (e.g., fluorescence) be exploited in imaging applications?

Methodological Answer:

- Fluorescence Quenching Studies : Measure emission spectra (λₑₓ 350–400 nm) in polar vs. nonpolar solvents. Anthracene’s rigid structure may yield high quantum yields (Φ > 0.5) suitable for bioimaging .

- Conjugation with Biomolecules : Attach PEG linkers or antibodies via imidazole N–H groups to target specific cells .

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

Methodological Answer:

Q. How does the compound’s crystal packing influence its solid-state properties?

Methodological Answer:

- Single-Crystal XRD : Analyze intermolecular interactions (e.g., π-π stacking of anthracene cores, hydrogen bonds between hydrazone N–H and carbonyl groups). Such data inform solubility and melting point trends .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Methodological Answer:

- Yield Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 18 hours) and improve yields (>80%) .

- Green Chemistry : Use biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic reagents (e.g., Ru complexes) to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.